5‑Chloro vs. 5H‑Indole: 9‑Fold Biochemical Potency Gain in SOS1 Nucleotide‑Exchange Activation
In the aminopiperidine‑indole series, replacement of the 5‑hydrogen with a 5‑chloro substituent improved SOS1‑catalysed nucleotide‑exchange potency 9‑fold. Compound 7d (5‑chloroindole) exhibited an EC₅₀ of 10.0 μM, while the parent compound 4k (5H‑indole) had an EC₅₀ of 89.7 μM [1]. This potency enhancement is directly attributable to the 5‑chloroindole pharmacophore, making the 5‑chloro building block a strategic choice for programmes targeting SOS1.
| Evidence Dimension | SOS1‑catalysed nucleotide‑exchange activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 10.0 μM (compound 7d, derived from the 5‑chloro building block) |
| Comparator Or Baseline | EC₅₀ = 89.7 μM (compound 4k, unsubstituted 5H‑indole) |
| Quantified Difference | ≈ 9‑fold improvement (89.7 / 10.0 μM) |
| Conditions | In vitro SOS1‑catalysed nucleotide‑exchange assay; HeLa cell lysate; compound concentration range 0–100 μM [1] |
Why This Matters
Procurement of the 5‑chloro building block is justified by a 9‑fold potency gain in the final SOS1 activator relative to the unsubstituted indole, reducing the risk that optimised leads will fail to reach biochemical potency thresholds.
- [1] Abbott, J. R.; Hodges, T. R.; Daniels, R. N.; et al. J. Med. Chem. 2018, 61 (14), 6002–6017; Table 2, compounds 4k and 7d. View Source
